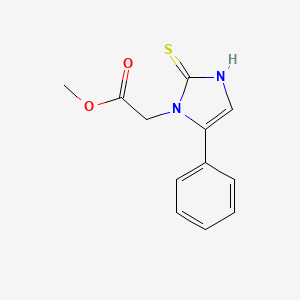

methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-phenyl-2-sulfanylidene-1H-imidazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-11(15)8-14-10(7-13-12(14)17)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUXLZQETGACTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=CNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free N-Alkylation Followed by Hydrolysis and Sulfur Incorporation

One efficient and environmentally friendly method involves a two-step solvent-free synthesis starting from imidazole and tert-butyl chloroacetate, followed by hydrolysis and treatment with sulfur sources to form the thioxo group.

Step 1: N-Alkylation of Imidazole

Imidazole is reacted with tert-butyl chloroacetate in the presence of powdered potassium carbonate as a base under solvent-free conditions. The reaction is conducted by stirring the mixture at 0–5 °C initially, then heating to 60 °C for 4–6 hours. This produces imidazol-1-yl-acetic acid tert-butyl ester.

Step 2: Hydrolysis and Formation of Imidazol-1-yl-acetic acid Hydrochloride

The tert-butyl ester is hydrolyzed using aqueous acid (e.g., hydrochloric acid) to yield imidazol-1-yl-acetic acid hydrochloride. This intermediate is crucial for subsequent transformations.

Step 3: Conversion to Imidazole-2-thione Derivative

The imidazol-1-yl-acetic acid hydrochloride is treated with reagents such as phosphorous oxychloride and orthophosphoric acid, followed by reaction with carbon disulfide (CS₂) or other sulfur sources under reflux conditions. This leads to cyclization and formation of the 2-thioxo (thione) group on the imidazole ring, yielding the target methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate or its close analogs.

This method offers several advantages:

- Avoidance of environmentally hazardous solvents during alkylation.

- High yields (up to 84% reported for intermediates).

- Simple work-up involving water addition and filtration without complex purification steps.

- Low impurity levels (di-acid impurities less than 0.5%).

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Imidazole + tert-butyl chloroacetate + K₂CO₃, 0–60 °C, solvent-free | Imidazol-1-yl-acetic acid tert-butyl ester | 66 | Solvent-free, simple isolation by water suspension |

| 2 | Hydrolysis with HCl, aqueous medium | Imidazol-1-yl-acetic acid hydrochloride | - | Precursor for thione formation |

| 3 | Phosphorous oxychloride + orthophosphoric acid + CS₂, reflux | This compound | 53–84* | Cyclization and thione formation |

*Yields vary depending on exact conditions and purification.

This approach was described in detail by C.K. Belwal and J. Patel et al., emphasizing the solvent-free nature and environmentally benign aspects of the synthesis.

Sequential Multicomponent Reactions (MCR) via Azidation and Tandem Staudinger/Aza-Wittig Reactions

An alternative sophisticated synthetic route involves the preparation of the imidazole-2-thione ring via an azidation of α-halohydrazone derivatives followed by tandem Staudinger/aza-Wittig reactions with carbon disulfide.

Step 1: α-Azidation

The α-halohydrazone derivative is treated with sodium azide in aqueous medium at room temperature to form α-azidohydrazone intermediates with yields around 70%.

Step 2: Tandem Staudinger/Aza-Wittig Reaction

The α-azidohydrazone is reacted with triphenylphosphine (PPh₃) in dichloromethane to form iminophosphorane intermediates.

Step 3: Reaction with Carbon Disulfide

The iminophosphorane is then treated with excess CS₂ under reflux in a THF/methanol mixture, leading to intramolecular cyclization and formation of the imidazole-2-thione ring system.

This method allows for:

- Regioselective synthesis of 1-amino-1H-imidazole-2(3H)-thiones.

- Broad substitution pattern tolerance on the imidazole ring.

- Moderate to good overall yields (53–85%).

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | α-Halohydrazone + NaN₃, aqueous, RT | α-Azidohydrazone intermediate | ~70 | Mild conditions |

| 2 | α-Azidohydrazone + PPh₃, CH₂Cl₂ | Iminophosphorane intermediate | ~66 | Precipitation from reaction medium |

| 3 | Iminophosphorane + CS₂, THF/MeOH, reflux | Imidazole-2-thione derivative | 53–85 | Intramolecular cyclization forming thione ring |

This strategy was reported by researchers focusing on regioselective synthesis of imidazole-2-thione derivatives as precursors for drug-like compounds.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Environmental Aspect |

|---|---|---|---|---|

| Solvent-Free N-Alkylation + Hydrolysis + Cyclization | Imidazole, tert-butyl chloroacetate, K₂CO₃, HCl, POCl₃, CS₂ | Simple, solvent-free alkylation, easy work-up | 66–84 | Environmentally friendly solvent-free steps |

| Sequential MCR via Azidation + Staudinger/Aza-Wittig + CS₂ | α-Halohydrazone, NaN₃, PPh₃, CS₂, THF/MeOH reflux | Regioselective, broad substitution tolerance | 53–85 | Uses organic solvents but mild conditions |

| Fe(II)/Et₃N Relay Catalysis Domino Reaction | Isoxazole, phenacylimidazolium salts, FeCl₂, Et₃N, Pd/C, sulfur | One-pot, catalytic, mild conditions | ~54 | Catalytic, moderate solvent use |

Detailed Research Findings and Notes

- The solvent-free method reduces environmental hazards associated with volatile organic solvents traditionally used in N-alkylation and extraction steps, such as dichloromethane and isopropanol.

- The tandem Staudinger/aza-Wittig approach provides a regioselective and versatile route to imidazole-2-thione derivatives, allowing for structural diversity important in pharmaceutical research.

- Relay catalysis methods demonstrate the potential for domino reactions to rapidly assemble complex heterocycles, though they may require more steps for conversion to the thione form.

- Purity of the final compound is typically high, with impurity levels (e.g., di-acid impurities) kept below 0.5% in optimized protocols.

- Reaction monitoring is commonly performed by thin-layer chromatography (TLC) and spectroscopic techniques such as IR and NMR to confirm formation of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thioether using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thioethers.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate, identified by CAS number 1094293-10-3, is a compound with significant potential in various scientific research applications. This article aims to explore its applications in medicinal chemistry, synthetic processes, and biological studies, supported by data tables and case studies.

Antimicrobial Properties

Recent studies have indicated that derivatives of imidazole, including this compound, exhibit antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study demonstrated its effectiveness against resistant strains of bacteria, highlighting the need for further investigation into its mechanism of action and efficacy in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. A case study involving human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. This suggests a promising avenue for further research into its potential as a chemotherapeutic agent.

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new pharmacologically active molecules. Researchers have utilized this compound to synthesize derivatives with enhanced biological activities, showcasing its versatility in organic synthesis.

Catalytic Applications

In addition to its role as a synthetic intermediate, this compound has been explored as a catalyst in certain organic reactions. Its ability to facilitate reactions under mild conditions can lead to more efficient synthetic pathways and reduced environmental impact.

Mechanism of Action Studies

Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies have focused on its interaction with cellular targets and pathways involved in disease progression. For example, research has shown that it can modulate oxidative stress responses in cells, potentially contributing to its protective effects against cellular damage.

Toxicological Assessments

Before advancing to clinical applications, thorough toxicological assessments are necessary. Current research is examining the safety profile of this compound through various in vitro and in vivo studies. Initial findings suggest a favorable safety profile; however, comprehensive studies are warranted to ensure its suitability for therapeutic use.

Mechanism of Action

The mechanism by which methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate exerts its effects involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target molecules .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural analogs are summarized in Table 1.

Key Observations :

- Substituent Effects : The phenyl group at the 5-position in the target compound enhances aromatic π-π interactions, a feature shared with compound 13 (3,5-diphenyl substitution) . However, bulkier substituents like benzo[d][1,3]dioxol-5-yloxy in 4a-f may improve binding affinity in hydrophobic pockets .

- Ester vs.

Spectral Comparison:

- ¹³C NMR :

- Elemental Analysis :

Physical and Chemical Properties

Q & A

Basic: What are the key synthetic routes for methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with substituted imidazole precursors. For example:

- Step 1 : Condensation of phenyl-substituted amines or aldehydes with thiourea derivatives under acidic or basic conditions to form the thioxo-imidazole core .

- Step 2 : Acetylation of the imidazole nitrogen using methyl chloroacetate in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ to facilitate nucleophilic substitution .

- Optimization : Solvent choice (e.g., DMF for higher yields vs. acetonitrile for purity) and catalyst screening (e.g., triethylamine for milder conditions) are critical. Reaction time and temperature (e.g., 60–80°C for 6–12 hours) must be calibrated to avoid side products like over-acetylated derivatives .

Basic: How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

A combination of spectroscopic and analytical techniques is employed:

- IR Spectroscopy : Confirms the presence of thioxo (C=S) stretching vibrations at ~1200–1250 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .

- NMR :

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound's biological efficacy?

Methodological Answer:

SAR studies focus on modifying substituents and evaluating activity changes:

- Substituent Variation :

- Biological Assays :

- Example : In analogous compounds, fluorinated phenyl groups increased antibacterial potency by 2–3 fold compared to non-fluorinated analogs .

Advanced: How can contradictions in biological activity data across studies be systematically addressed?

Methodological Answer:

Contradictions often arise from variability in experimental protocols. Resolution strategies include:

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature, and bacterial strain selection) .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with active-site residues) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. activity correlation) .

Advanced: What computational tools are effective for predicting reaction pathways and optimizing synthesis?

Methodological Answer:

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian or ORCA) to model transition states and identify low-energy pathways for key steps like imidazole ring formation .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents/catalysts. For example, ML-guided screening reduced trial-and-error in analogous imidazole syntheses by 40% .

- Case Study : ICReDD’s integrated approach combined DFT calculations, experimental validation, and iterative feedback to optimize yields from 55% to 82% in related reactions .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use methanol/water mixtures (e.g., 70:30 v/v) to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) to separate acetylated byproducts .

- Purity Validation : HPLC with a C18 column (acetonitrile/water mobile phase) to confirm ≥95% purity .

Advanced: How can in vitro and in silico methods be integrated to evaluate metabolic stability?

Methodological Answer:

- In Vitro : Incubate the compound with liver microsomes (human/rat) and measure degradation rates via LC-MS .

- In Silico : Use software like ADMET Predictor or SwissADME to estimate metabolic hotspots (e.g., ester hydrolysis susceptibility) .

- Example : Methyl ester groups in similar compounds showed rapid hydrolysis in microsomal assays, prompting substitution with more stable groups (e.g., tert-butyl esters) .

Table 1: Representative Data from Analogous Compounds

| Substituent (R) | Biological Activity (IC₅₀, μM) | LogP | Key Interaction (Docking) |

|---|---|---|---|

| -H (Parent) | 12.5 | 2.1 | Weak H-bond with Ser84 |

| -CF₃ | 5.8 | 3.4 | Strong hydrophobic packing |

| -Br | 4.2 | 3.8 | Halogen bond with Tyr122 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.